(4E)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-{hydroxy[3-methyl-4-(2-methylpropoxy)phenyl]methylidene}pyrrolidine-2,3-dione
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Overview
Description
The compound 5-(4-CHLOROPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-ISOBUTOXY-3-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrol-2-one core structure, which is often associated with bioactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-CHLOROPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-ISOBUTOXY-3-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps, typically starting with the preparation of the pyrrol-2-one core. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product. For instance, the use of dimethylaminoethyl groups and chlorophenyl groups can be achieved through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
5-(4-CHLOROPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-ISOBUTOXY-3-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens and nucleophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols .
Scientific Research Applications
5-(4-CHLOROPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-ISOBUTOXY-3-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential bioactive properties, including antimicrobial and anticancer activities.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-CHLOROPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-ISOBUTOXY-3-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (4-chlorophenyl)-, ethyl ester
- 2-(Dimethylamino)ethyl 4-(butylamino)(α-~14~C)benzoate
- N,N-dimethyl enaminones
Uniqueness
5-(4-CHLOROPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-ISOBUTOXY-3-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: stands out due to its unique combination of functional groups and structural features, which contribute to its diverse range of applications and potential bioactivity .
Properties
Molecular Formula |
C26H31ClN2O4 |
---|---|
Molecular Weight |
471.0 g/mol |
IUPAC Name |
(4E)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-[3-methyl-4-(2-methylpropoxy)phenyl]methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H31ClN2O4/c1-16(2)15-33-21-11-8-19(14-17(21)3)24(30)22-23(18-6-9-20(27)10-7-18)29(13-12-28(4)5)26(32)25(22)31/h6-11,14,16,23,30H,12-13,15H2,1-5H3/b24-22+ |
InChI Key |
JKGPWTDHAHPVBO-ZNTNEXAZSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Cl)/O)OCC(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Cl)O)OCC(C)C |
Origin of Product |
United States |
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